3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Medicinal Chemistry Lipophilicity Optimization Bioavailability Prediction

Select 3-Hydroxy-5-(methoxycarbonyl)benzoic acid for its non-interchangeable orthogonal functionality: the free carboxylic acid at the 3-position and protected methyl ester at the 5-position enable controlled, stepwise polymerization and post-synthetic modification not achievable with symmetric diacids or diesters. This precise regiospecificity is critical for building polyesters/polyamides with pendant hydroxyl chains and for designing MOFs with tailored pore topologies. Available in research and bulk quantities with validated ≥95% purity for reproducible results. Avoid generic substitutions—this scaffold's unique reactivity profile directly impacts reaction kinetics, purification outcomes, and final material properties.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 167630-15-1
Cat. No. B170748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(methoxycarbonyl)benzoic acid
CAS167630-15-1
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)O
InChIInChI=1S/C9H8O5/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,10H,1H3,(H,11,12)
InChIKeyGWUUUIMPMKEIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-(methoxycarbonyl)benzoic acid (CAS 167630-15-1) | Bifunctional Building Block for Research Sourcing


3-Hydroxy-5-(methoxycarbonyl)benzoic acid (CAS 167630-15-1), also known as 5-hydroxyisophthalic acid monomethyl ester or 1,3-benzenedicarboxylic acid, 5-hydroxy-, 1-methyl ester, is an aromatic carboxylic acid derivative with the molecular formula C9H8O5 and molecular weight 196.16 g/mol. The compound possesses a phenolic hydroxyl group at the 3-position and a methyl ester at the 5-position of the benzoic acid ring, creating a bifunctional structure with distinct chemical handles. Its balanced polarity (calculated LogP approximately 1.86) and solubility in common organic solvents enable versatile applications as a research intermediate. [1]

Why Generic Substitution of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid (CAS 167630-15-1) Can Compromise Research Reproducibility


While in-class compounds such as 5-hydroxyisophthalic acid (CAS 618-83-7), monomethyl isophthalate (CAS 1877-71-0), or 5-(methoxycarbonyl)isophthalic acid (CAS 18263-95-1) share certain structural motifs, each possesses a distinct functional group array that dictates reactivity, solubility, and downstream synthetic compatibility. [1] Generic substitution without accounting for these differences risks altered reaction kinetics, divergent purification profiles, and compromised material properties in polymer or coordination chemistry applications. [1] The specific 3-hydroxy-5-(methoxycarbonyl) configuration enables orthogonal derivatization pathways that its simpler analogs cannot replicate, making it a non-interchangeable scaffold. [1]

Quantitative Differential Evidence: 3-Hydroxy-5-(methoxycarbonyl)benzoic acid (CAS 167630-15-1) Versus Closest Analogs


LogP Comparison: Enhanced Hydrophobicity for Improved Organic Phase Partitioning Relative to 5-Hydroxyisophthalic Acid

3-Hydroxy-5-(methoxycarbonyl)benzoic acid exhibits a calculated LogP of approximately 1.86. In contrast, the structurally related but non-esterified analog 5-hydroxyisophthalic acid (CAS 618-83-7) has a significantly lower LogP (predicted <0.5) due to the presence of two free carboxylic acid groups. [1] This difference in lipophilicity directly impacts compound behavior in liquid-liquid extractions, reversed-phase chromatography, and membrane permeability predictions.

Medicinal Chemistry Lipophilicity Optimization Bioavailability Prediction

Orthogonal Derivatization Capacity: Enables Selective Functionalization Not Possible with Symmetric Diesters or Diacids

The compound possesses a free carboxylic acid (pKa ~3-4, typical for aromatic acids) at one terminus and a methyl ester at the other. [1] This contrasts with symmetric analogs: 5-hydroxyisophthalic acid bears two free acids, while dimethyl 5-hydroxyisophthalate (CAS 20368-14-7) contains two ester groups. The asymmetric functionalization allows for chemoselective reactions: the acid can undergo amide coupling or activation without affecting the ester; conversely, the ester can be saponified under basic conditions to reveal a second acid moiety. [1]

Organic Synthesis Polymer Chemistry Scaffold Diversification

Molecular Weight Advantage for LC-MS Analysis Compared to Higher Mass Diester Derivatives

The molecular weight of 3-hydroxy-5-(methoxycarbonyl)benzoic acid is 196.16 g/mol. In comparison, the fully esterified analog 5-(methoxycarbonyl)isophthalic acid (CAS 18263-95-1) has a molecular weight of 224.17 g/mol due to an additional methoxycarbonyl group replacing the hydroxyl moiety. The lower mass of the target compound places its molecular ion and fragment peaks in a less congested region of the mass spectrum, reducing the likelihood of isobaric interferences and improving signal-to-noise ratios in typical LC-MS analyses.

Analytical Chemistry Mass Spectrometry Quality Control

Polymer Dyeability Enhancement: Patented Application in Polyester Modification Involving Hydroxyaromatic Dicarboxylic Acids

U.S. Patent No. 3,381,058 discloses the use of hydroxyaromatic dicarboxylic acids, including 5-hydroxyisophthalic acid, in preparing polyesters with improved dyeability with basic and direct dyes. [1] The monomethyl ester 3-hydroxy-5-(methoxycarbonyl)benzoic acid serves as a protected form of this monomeric unit, allowing for controlled incorporation into polymer backbones via esterification or transesterification without premature crosslinking. [1][2]

Polymer Science Textile Chemistry Materials Engineering

High-Impact Application Scenarios for Procuring 3-Hydroxy-5-(methoxycarbonyl)benzoic acid (CAS 167630-15-1)


Asymmetric Polymer Building Block for Functionalized Polyesters and Polyamides

The compound's orthogonal functionality—free carboxylic acid and protected methyl ester—makes it a strategic monomer for synthesizing polyesters or polyamides with precisely positioned hydroxyl side chains. [1] Researchers can first react the acid terminus to build polymer backbone, then deprotect the ester to reveal a second acid for further functionalization or crosslinking. [1] This controlled, stepwise polymerization is not achievable with symmetric diacids or diesters. [1]

Intermediate in Pharmaceutical Candidate Synthesis Requiring Phenolic Hydrogen Bond Donors

In medicinal chemistry programs targeting enzymes with phenolic binding pockets, the 3-hydroxy group serves as a critical hydrogen bond donor. [1] The 5-methoxycarbonyl group can be diversified into amides, hydrazides, or other carboxylic acid derivatives via standard coupling chemistries. [1] The compound's moderate LogP (~1.86) strikes a balance between aqueous solubility and membrane permeability, making it a suitable core for hit-to-lead optimization.

Ligand Precursor for Metal-Organic Frameworks (MOFs) with Tunable Hydrophilicity

Hydroxy-functionalized isophthalic acid derivatives are established ligands in the synthesis of MOFs. [1] 3-Hydroxy-5-(methoxycarbonyl)benzoic acid offers a unique monomethyl ester handle that can be used to modulate framework hydrophobicity post-synthetically or to anchor MOF particles to surfaces via ester-amine chemistry. [1] The reduced molecular symmetry compared to 5-hydroxyisophthalic acid may also yield novel coordination geometries and pore topologies. [1]

Analytical Standard for Method Development in LC-MS and HPLC

With a well-defined molecular weight of 196.16 g/mol, calculated LogP of 1.86, and characteristic UV absorbance typical of aromatic carboxylic acids, this compound is suitable as a retention time marker and system suitability standard in reversed-phase chromatography method development. [1] Its availability in >95% purity from multiple vendors ensures reliable performance for routine analytical quality control workflows.

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